molecular formula C12H21NO3 B1403696 Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate CAS No. 1214900-26-1

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

Cat. No. B1403696
M. Wt: 227.3 g/mol
InChI Key: FSVLLSRKSDMUDC-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate is a chemical compound with the molecular formula C12H21NO3 . It belongs to the class of spirocyclic ethers. The compound is a colorless liquid that has been used in various scientific experiments.


Molecular Structure Analysis

The InChI code for Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate is 1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate has a molecular weight of 239.31 . It is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used as a reagent in the synthesis of organic compounds . It’s also mentioned as an important intermediate in the synthesis of Venlafaxine, a new generation antidepressant drug .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the context of the synthesis. For instance, in the synthesis of Venlafaxine, it involves several steps including a key epoxidation .
  • Results or Outcomes : The outcomes also depend on the specific synthesis. In the case of Venlafaxine synthesis, the desired product is obtained .
  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used as a reagent in the synthesis of organic compounds . It’s also mentioned as an important intermediate in the synthesis of Venlafaxine, a new generation antidepressant drug .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the context of the synthesis. For instance, in the synthesis of Venlafaxine, it involves several steps including a key epoxidation .
  • Results or Outcomes : The outcomes also depend on the specific synthesis. In the case of Venlafaxine synthesis, the desired product is obtained .
  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used as a reagent in the synthesis of organic compounds . It’s also mentioned as an important intermediate in the synthesis of Venlafaxine, a new generation antidepressant drug .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the context of the synthesis. For instance, in the synthesis of Venlafaxine, it involves several steps including a key epoxidation .
  • Results or Outcomes : The outcomes also depend on the specific synthesis. In the case of Venlafaxine synthesis, the desired product is obtained .

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVLLSRKSDMUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

Synthesis routes and methods

Procedure details

(4-Methylene-cyclohexyl)-carbamic acid tert-butyl ester (Raju, B. et al, Bioorganic and Medicinal Chemistry Letters 2004, 14(12), 3103-3107) (2.3 g, 10.9 mmol) was treated with 3-chloroperbenzoic acid (70% purity, 3.76 g, 21.8 mmol, uncorrected) according to the method of Example 7 Step B. After work up the title compound was obtained (2.3 g, 93% yield) as a yellow solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Reck, DE Ehmann, TJ Dougherty, JV Newman… - Bioorganic & Medicinal …, 2014 - Elsevier
Type II bacterial topoisomerases are well validated targets for antimicrobial chemotherapy. Novel bacterial type II topoisomerase inhibitors (NBTIs) of these targets are of interest for the …
Number of citations: 29 www.sciencedirect.com

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